Alpha-2A Adrenergic Receptor Affinity: >11-Fold Higher Binding Affinity Compared to 5-Bromo Regioisomer
3-Bromo-5-chloro-6-methylpyrazin-2-amine exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor from rat cortex [1]. In contrast, the regioisomer 5-bromo-3-chloro-6-methylpyrazin-2-amine shows a Ki of 74 nM for the human alpha-2A adrenergic receptor [2]. This represents a >11-fold higher binding affinity for the 3-bromo substituted compound.
| Evidence Dimension | Binding affinity (Ki) for alpha-2A adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 6.5 nM |
| Comparator Or Baseline | 5-Bromo-3-chloro-6-methylpyrazin-2-amine; Ki = 74 nM |
| Quantified Difference | >11-fold higher affinity for 3-bromo regioisomer |
| Conditions | Radioligand binding assay using [3H]rauwolscine; target compound: rat cortex; comparator: human LM(tk-) cells |
Why This Matters
For procurement decisions, this >11-fold affinity difference translates to substantially lower compound consumption in screening campaigns and a demonstrably different pharmacological profile, directly impacting assay sensitivity and downstream lead optimization costs.
- [1] BindingDB. BDBM50226155 (CHEMBL543684). Affinity Data: Ki = 6.5 nM for alpha-2 adrenergic receptor from rat cortex. View Source
- [2] BindingDB. BDBM50213351 (CHEMBL72147). Affinity Data: Ki = 74 nM for human Alpha-2A adrenergic receptor. View Source
